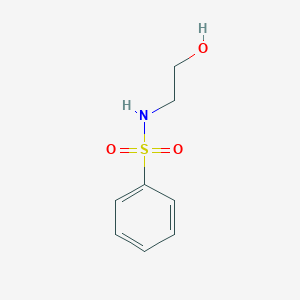

N-(2-hydroxyethyl)benzenesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c10-7-6-9-13(11,12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUJTQAJBPYVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364980 | |

| Record name | N-(2-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59724-42-4 | |

| Record name | N-(2-Hydroxyethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59724-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, N-(2-hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Precision Synthesis of N-(2-hydroxyethyl)benzenesulfonamide

Executive Summary

This technical guide details the synthesis of N-(2-hydroxyethyl)benzenesulfonamide (CAS: 3282-99-3), a critical intermediate in the manufacture of plasticizers, cross-linking agents, and sulfonamide-class pharmaceuticals.

The core challenge in this synthesis is chemoselectivity . Ethanolamine contains two nucleophilic sites: the primary amine (

Mechanistic Principles & Chemoselectivity

To achieve high yield, the operator must exploit the principles of Hard and Soft Acids and Bases (HSAB) and pKa differentials.

-

Nucleophilicity: The nitrogen atom in ethanolamine is more nucleophilic (softer base) than the oxygen atom (harder base) towards the sulfur center of benzenesulfonyl chloride.

-

The Competitive Landscape:

-

Desired Path: Amine attack

N-sulfonamide. -

Side Reaction A: Alcohol attack

Sulfonate ester (O-sulfonylation). -

Side Reaction B: Bis-sulfonylation (reaction at both N and O).

-

Hydrolysis: Water attacking the sulfonyl chloride

Benzenesulfonic acid (waste).

-

Control Strategy: By maintaining a controlled alkaline pH (Schotten-Baumann conditions) and low temperature (

Reaction Pathway Diagram

Caption: Chemoselective pathway favoring N-sulfonylation via kinetic control and pH manipulation.

Experimental Protocol: Aqueous Schotten-Baumann Method

This method is preferred for its "green" chemistry attributes (water solvent) and built-in purification mechanism.

Reagents & Stoichiometry[1]

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Ethanolamine | 61.08 | 1.0 | Nucleophile |

| Benzenesulfonyl Chloride (BSC) | 176.62 | 1.0 - 1.1 | Electrophile |

| Sodium Hydroxide (10-20% aq) | 40.00 | 2.2 - 2.5 | Base/HCl Scavenger |

| Hydrochloric Acid (6N) | 36.46 | As req. | Neutralization |

Step-by-Step Methodology

Phase 1: Setup & Charge

-

Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

-

Charge Ethanolamine (1.0 equiv) and Water (approx. 5 mL per gram of amine).

-

Add NaOH solution (1.0 equiv) to the flask.

-

Cool the mixture to 0–5°C using an ice/salt bath. Critical: Higher temperatures promote hydrolysis of BSC and O-sulfonylation.

Phase 2: Controlled Addition 5. Charge Benzenesulfonyl Chloride (1.1 equiv) into the dropping funnel. 6. Add BSC dropwise over 30–60 minutes.

- Process Control: Monitor internal temperature. Do not allow T > 10°C.

- Simultaneously, monitor pH.[2] As the reaction generates HCl, the pH will drop. Add the remaining NaOH (1.2–1.5 equiv) concurrently or intermittently to maintain pH > 10.

- Why: The reaction requires a base to neutralize HCl.[3] However, the final product (sulfonamide) consumes a second equivalent of base to form the soluble salt.

Phase 3: Reaction & Workup 8. After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours. 9. Clarification Step: At this stage (pH > 11), the product is dissolved as the sodium salt. If the solution is cloudy or contains oil droplets, these are likely O-sulfonylated impurities or disulfonamides .

- Action: Extract the alkaline solution with a small volume of Dichloromethane (DCM) or Ethyl Acetate to remove non-acidic impurities. Discard the organic layer.

- Precipitation: Cool the aqueous layer back to <10°C.

- Slowly add 6N HCl until pH reaches 1–2.

- The product, N-(2-hydroxyethyl)benzenesulfonamide , will separate.[4] Depending on purity and concentration, it will either crystallize as a white solid or form a dense oil that slowly solidifies.

Phase 4: Isolation

13. If solid: Filter and wash with cold water.

14. If oil: Extract with Ethyl Acetate, dry over

Process Logic & Workflow Diagram

Caption: Operational workflow emphasizing the alkaline wash step for impurity removal.

Quality Control & Data Specifications

Physical Properties[1][5]

-

Appearance: White crystalline solid or viscous colorless oil (tends to solidify upon standing).

-

Melting Point: Literature varies; typically 30–35°C for technical grades, up to 60°C for high purity crystalline forms [1].

-

Solubility: Soluble in Ethanol, Ethyl Acetate, DCM. Sparingly soluble in cold water; soluble in aqueous NaOH (Hinsberg test positive).

Analytical Markers (Self-Validation)

-

Hinsberg Test: The product must dissolve in 10% NaOH (confirming sulfonamide N-H acidity) and precipitate upon acidification. Failure to dissolve in NaOH indicates bis-sulfonylation or O-sulfonylation [2].

-

TLC: Silica Gel, 50% EtOAc/Hexane. The product is much more polar than the starting sulfonyl chloride.

-

HPLC: Reverse phase (C18), Water/Acetonitrile gradient with 0.1% Formic Acid.

Safety & Handling (MSDS Summary)

-

Benzenesulfonyl Chloride: DANGER. Causes severe skin burns and eye damage. Lachrymator (induces tears). Reacts violently with water if not controlled. Handle in a fume hood.

-

Ethanolamine: Corrosive, viscous liquid. Absorbs

from air. -

Reaction Exotherm: The sulfonylation is highly exothermic. Failure to control temperature leads to runaway hydrolysis and hazardous pressure buildup.

References

-

PubChem. (n.d.).[5] N-(2-hydroxyethyl)benzenesulfonamide (Compound).[4][6][7][8][9] National Library of Medicine. Retrieved from [Link]

-

Hinsberg, O. (1890).[10] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the sulfonyl chloride/amine reaction in alkali).

-

Vedantu. (n.d.). An amine on reaction with benzene sulphonyl chloride.[3][10][11][12] Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 2. scilit.com [scilit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Separation of Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. 4-(2-Hydroxyethyl)benzenesulfonamide | C8H11NO3S | CID 10375558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(2-hydroxyethyl)benzenesulfonamide | 59724-42-4 [amp.chemicalbook.com]

- 7. N-(2-hydroxyethyl)benzenesulfonamide CAS#: [m.chemicalbook.com]

- 8. PubChemLite - N-(2-hydroxyethyl)benzenesulfonamide (C8H11NO3S) [pubchemlite.lcsb.uni.lu]

- 9. 59724-42-4|N-(2-Hydroxyethyl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 10. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 11. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main [vedantu.com]

- 12. researchgate.net [researchgate.net]

Navigating the Frontier: Elucidating the Mechanism of Action of N-(2-hydroxyethyl)benzenesulfonamide Derivatives

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Charting Unexplored Territory

The landscape of medicinal chemistry is in a perpetual state of expansion, with novel scaffolds and derivatives offering new avenues for therapeutic intervention. The N-(2-hydroxyethyl)benzenesulfonamide framework has emerged as a synthetic platform of interest, yet it remains a relatively nascent field of study. As of early 2026, the body of public-domain, peer-reviewed literature detailing a unified mechanism of action for this class of compounds is sparse. This guide, therefore, serves a dual purpose: to synthesize the currently available information and to provide a robust methodological framework for researchers venturing into this promising, yet underexplored, chemical space. Our objective is to equip scientists with the foundational knowledge and experimental strategies required to systematically investigate the biological activities and mechanisms of action of novel N-(2-hydroxyethyl)benzenesulfonamide derivatives.

Part 1: The N-(2-hydroxyethyl)benzenesulfonamide Scaffold - A Structural Overview and Therapeutic Potential

The N-(2-hydroxyethyl)benzenesulfonamide core structure is characterized by a benzenesulfonamide group linked to an ethanolamine moiety. This arrangement provides a versatile scaffold for chemical modification, allowing for the introduction of various substituents on the benzene ring and the nitrogen atom. These modifications can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

While a single, overarching mechanism of action has not been ascribed to this entire class, patent literature and preliminary studies suggest a range of potential therapeutic applications, including the management of metabolic disorders such as type 2 diabetes. However, the specific molecular targets and signaling pathways underlying these potential applications remain largely unelucidated in publicly accessible research. The subsequent sections of this guide will focus on the methodologies required to bridge this knowledge gap.

Part 2: A Methodological Blueprint for Mechanistic Investigation

Given the limited existing data, a systematic and multi-faceted approach is essential to characterize the mechanism of action of a novel N-(2-hydroxyethyl)benzenesulfonamide derivative. The following experimental workflow provides a comprehensive strategy, from initial screening to in-depth mechanistic studies.

Initial Phenotypic Screening and Target Class Identification

The first step in elucidating the mechanism of action is to identify a measurable biological effect. High-content screening (HCS) or high-throughput screening (HTS) of a library of N-(2-hydroxyethyl)benzenesulfonamide derivatives against a panel of cell lines can reveal potential therapeutic areas, such as oncology, immunology, or metabolic diseases.

Experimental Protocol: Cell Viability and Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the N-(2-hydroxyethyl)benzenesulfonamide derivative (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Caption: A generalized signaling pathway for a hypothetical derivative.

Part 3: Data Interpretation and Future Directions

The culmination of these experimental approaches will provide a detailed picture of the mechanism of action for a specific N-(2-hydroxyethyl)benzenesulfonamide derivative.

Table 1: Hypothetical Data Summary for a Lead Derivative

| Assay Type | Parameter | Result |

| Cell Viability | IC50 (MCF-7 cells) | 5.2 µM |

| Target Engagement | SPR (KD for Target X) | 150 nM |

| Enzyme Activity | IC50 (Target X kinase assay) | 210 nM |

| Signaling | p-ERK levels (Western Blot) | 75% decrease at 1 µM |

The path forward will involve optimizing the lead compound to enhance its potency and selectivity for the validated target, as well as evaluating its efficacy and safety in preclinical in vivo models. The iterative process of design, synthesis, and biological evaluation, guided by a thorough understanding of the mechanism of action, will be paramount to the successful development of this class of compounds into novel therapeutics.

References

As of early 2026, there is a notable absence of comprehensive, peer-reviewed studies detailing the mechanism of action for the broader class of N-(2-hydroxyethyl)benzenesulfonamide derivatives in the public domain. The scientific community is encouraged to contribute to this area of research to unlock the full therapeutic potential of this chemical scaffold. Further investigations are necessary to populate this section with authoritative references.

A Comprehensive Guide to the Structural Analysis of N-(2-hydroxyethyl)benzenesulfonamide: A Methodological Deep Dive for Drug Discovery Professionals

Introduction: Elucidating the Molecular Architecture of a Promising Scaffold

In the landscape of modern drug discovery, the benzenesulfonamide moiety stands as a privileged scaffold, forming the core of a multitude of therapeutic agents.[1][2] Its prevalence stems from its unique physicochemical properties and its ability to engage in specific, high-affinity interactions with a diverse range of biological targets, including enzymes such as carbonic anhydrases and kinases.[1][3][4] The precise three-dimensional arrangement of atoms and the subtle interplay of electronic effects within these molecules are paramount to their biological activity. Therefore, a rigorous and multi-faceted structural analysis is not merely a characterization step, but a foundational pillar in the rational design and development of novel therapeutics.

This technical guide provides an in-depth exploration of the methodologies employed in the comprehensive structural elucidation of a representative benzenesulfonamide derivative, N-(2-hydroxyethyl)benzenesulfonamide. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, framing each analytical technique as a component of a self-validating system. This approach is designed to equip researchers, scientists, and drug development professionals with the critical insights necessary to confidently and accurately characterize their own small molecule drug candidates.

The Analytical Workflow: A Symphony of Techniques

The complete structural characterization of a novel chemical entity is a systematic process. It begins with an assessment of purity, followed by the elucidation of its covalent framework and, finally, the determination of its three-dimensional structure. This workflow ensures that the data from each step informs and validates the next, leading to an unambiguous structural assignment.

Caption: A typical analytical workflow for the structural elucidation of a small molecule.

Part 1: Ensuring Sample Integrity - Chromatographic Purity Assessment

Before embarking on detailed structural analysis, it is imperative to establish the purity of the sample. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution and sensitivity for the detection of impurities.

Experimental Protocol: Reverse-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water.[1] For mass spectrometry-compatible analysis, a volatile acid such as formic acid can be added to both solvents.[1]

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of N-(2-hydroxyethyl)benzenesulfonamide in 1 mL of the mobile phase to create a stock solution. Further dilute this solution to a final concentration of approximately 0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

-

Gradient Elution: A typical gradient would start with a low percentage of acetonitrile, gradually increasing to a high percentage to elute any less polar impurities.

-

-

Data Analysis: The purity of the sample is determined by integrating the area of the main peak and any impurity peaks in the resulting chromatogram. A purity level of >95% is generally considered acceptable for detailed structural analysis.

Causality of Experimental Choices: A C18 column is chosen for its versatility in retaining a wide range of organic molecules. Gradient elution is employed to ensure the separation of compounds with varying polarities. UV detection is suitable for aromatic compounds like N-(2-hydroxyethyl)benzenesulfonamide.

Part 2: Deciphering the Molecular Blueprint - Spectroscopic Analysis

Once purity is established, a suite of spectroscopic techniques is employed to piece together the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[5] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.[6][7]

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for N-(2-hydroxyethyl)benzenesulfonamide:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Multiplet | 2H | Aromatic protons ortho to the SO₂ group |

| ~7.5-7.6 | Multiplet | 3H | Aromatic protons meta and para to the SO₂ group |

| ~5.5-6.0 | Triplet | 1H | -NH proton |

| ~3.6-3.7 | Triplet | 2H | -CH₂-OH |

| ~3.1-3.2 | Quartet | 2H | -NH-CH₂- |

| ~2.5-3.0 | Triplet | 1H | -OH proton |

¹³C NMR provides information about the number and types of carbon atoms in a molecule.[6][7]

Predicted ¹³C NMR Data for N-(2-hydroxyethyl)benzenesulfonamide:

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Aromatic Carbon (C-SO₂) |

| ~133 | Aromatic Carbon (para) |

| ~129 | Aromatic Carbon (meta) |

| ~127 | Aromatic Carbon (ortho) |

| ~61 | -CH₂-OH |

| ~46 | -NH-CH₂- |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[5] The choice of solvent is critical to avoid interfering signals from the solvent's protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[6]

-

2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). The chemical shifts, integration values, and coupling patterns are then analyzed to assemble the molecular structure.

Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR, especially when supplemented with 2D techniques, provides a self-validating dataset. The connectivity information derived from one experiment should be consistent with the others, leading to a high degree of confidence in the final structure.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.[8][9] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[9]

Expected HRMS Data for N-(2-hydroxyethyl)benzenesulfonamide (C₈H₁₁NO₃S):

-

Calculated Monoisotopic Mass: 201.04596 u

-

Expected [M+H]⁺: 202.05377 u

-

Expected [M+Na]⁺: 224.03571 u

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[10]

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: ESI is a soft ionization technique suitable for polar molecules and is typically run in positive ion mode for this compound to observe [M+H]⁺ and [M+Na]⁺ adducts.

-

Mass Range: Set a mass range that encompasses the expected molecular weight of the compound.

-

Resolution: Operate the instrument in high-resolution mode to obtain accurate mass measurements.

-

-

Data Analysis: The measured mass of the molecular ion is compared to the calculated mass for the proposed elemental composition. A mass accuracy of within 5 ppm is typically required to confirm the elemental formula. Fragmentation patterns, if observed, can provide further structural confirmation.[11]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[13]

Predicted IR Absorption Bands for N-(2-hydroxyethyl)benzenesulfonamide:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3300-3200 | Medium | N-H stretch (sulfonamide) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1350-1300 & 1170-1150 | Strong | S=O asymmetric and symmetric stretch |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition:

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[13]

-

Sample Spectrum: Acquire the spectrum of the sample.

-

-

Data Analysis: The positions and shapes of the absorption bands in the spectrum are correlated with known functional group frequencies to confirm their presence in the molecule.[14][15]

Part 3: Visualizing the Molecule in Three Dimensions - Single-Crystal X-Ray Crystallography

While spectroscopic methods provide information about the connectivity of atoms, single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-Ray Crystallography

-

Crystal Growth: High-quality single crystals of the compound are required. This is often the most challenging step and may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build a model of the molecule, which is then refined to obtain the final structure.

-

Data Analysis: The refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Intermolecular interactions, such as hydrogen bonds, can also be identified and analyzed.

Authoritative Grounding: The results from X-ray crystallography provide the ultimate validation of the structure determined by spectroscopic methods. The bond connectivity and stereochemistry should be in complete agreement.

Biological Context: Sulfonamides as Enzyme Inhibitors

Benzenesulfonamide derivatives are well-known for their ability to inhibit a variety of enzymes, with carbonic anhydrases being a prominent target.[3][4] Carbonic anhydrases are involved in numerous physiological processes, including pH regulation and fluid balance. Their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy.[4] More recently, sulfonamides have been investigated as inhibitors of receptor tyrosine kinases, such as VEGFR-2, which play crucial roles in cancer angiogenesis.[16]

Caption: A simplified diagram of the VEGFR-2 signaling pathway and a potential point of inhibition by a benzenesulfonamide derivative.

Conclusion

The structural analysis of N-(2-hydroxyethyl)benzenesulfonamide, as detailed in this guide, exemplifies a rigorous, multi-technique approach that is essential in modern drug discovery. By systematically employing chromatography for purity assessment, a suite of spectroscopic methods for structural elucidation, and crystallography for definitive 3D structure determination, researchers can build a comprehensive and validated understanding of their molecules. This foundational knowledge is critical for understanding structure-activity relationships, optimizing lead compounds, and ultimately, developing safe and effective new medicines.

References

-

Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

-

Gunawan, G., & Sari, D. P. (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 5(1), 103-120. Retrieved from [Link]

-

Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

-

Chem LibreTexts. (2023). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

- Graul, A., & Castaner, J. (1997). Atorvastatin calcium. Drugs of the Future, 22(9), 956-968.

-

Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses-Developments and Applications. IntechOpen. Retrieved from [Link]

-

Chem LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

El-Sayad, K. A., Elmasry, G. H., & Abdel-Aziz, M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409. Retrieved from [Link]

-

Ugwu, D. I., Okoro, U. C., & Chidawanyika, W. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(8), 263-269. Retrieved from [Link]

-

Lommen, A., & Nielen, M. W. (2018). Advances in structure elucidation of small molecules using mass spectrometry. Current opinion in biotechnology, 54, 1-8. Retrieved from [Link]

-

Figueroa-Valverde, L., Diaz-Cedillo, F., Lopez-Ramos, M., & Garcia-Cervera, E. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Cardiovascular Disease Research, 14(3), 1-8. Retrieved from [Link]

-

Van de Steene, J., & Stolee, J. A. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of pharmaceutical and biomedical analysis, 176, 112810. Retrieved from [Link]

-

KNUST Open Educational Resources. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Al-Suwaidan, I. A., Alanazi, A. M., Al-Abdullah, E. S., El-Emam, A. A., & Al-Obaid, A. M. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 27(19), 6549. Retrieved from [Link]

-

Nocentini, A., Gratteri, P., & Supuran, C. T. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS medicinal chemistry letters, 13(2), 200–206. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

-

Figueroa-Valverde, L., Diaz-Cedillo, F., Lopez-Ramos, M., Garcia-Cervera, E., & Pool-Gomez, E. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Retrieved from [Link]

-

Takahama, S., & Johnson, A. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 22-31. Retrieved from [Link]

-

Sharma, A., Tiwari, R. K., Gaur, R., Kumar, A., & Sharma, A. K. (2020). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of medicinal chemistry, 63(15), 8128–8147. Retrieved from [Link]

-

Li, Y., He, Z., Zhang, Z., Ouyang, Y., & Zhang, X. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Nature Communications, 15(1), 5621. Retrieved from [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

Abdel-rahman, H. M., Khedr, M. A., & Abdel-moty, S. G. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(44), 27484–27499. Retrieved from [Link]

-

Chem LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Retrieved from [Link]

Sources

- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.latech.edu [chem.latech.edu]

- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. communities.springernature.com [communities.springernature.com]

- 12. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition | MDPI [mdpi.com]

N-(2-hydroxyethyl)benzenesulfonamide as a chemical intermediate

Technical Monograph: N-(2-Hydroxyethyl)benzenesulfonamide CAS: 59724-42-4 | Molecular Formula: C₈H₁₁NO₃S | Molecular Weight: 201.24 g/mol

Executive Summary

N-(2-hydroxyethyl)benzenesulfonamide is a bifunctional chemical intermediate bridging the utility of sulfonamide pharmacophores with the versatility of primary alcohol chemistry. While often overshadowed by its derivatives, this molecule serves as a critical "linker" scaffold in the synthesis of organophosphate agrochemicals (specifically Bensulide ) and is an emerging motif in fragment-based drug discovery (FBDD) for carbonic anhydrase inhibitors.

This guide details the synthesis, reactivity profile, and downstream applications of N-(2-hydroxyethyl)benzenesulfonamide, correcting common identification errors (distinct from CAS 3282-99-3) and providing validated protocols for laboratory scale-up.

Chemical Identity & Properties

Note on Identification: Researchers often confuse this compound with its isomers or derivatives. Ensure verification via CAS 59724-42-4.

| Property | Specification | Notes |

| IUPAC Name | N-(2-hydroxyethyl)benzenesulfonamide | Also known as N-Benzenesulfonylethanolamine |

| Physical State | Viscous Oil / Low-melting Solid | Often crystallizes on standing; mp ~30–40°C (pure) |

| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃ | Sparingly soluble in cold water; Soluble in aqueous alkali (Hinsberg principle) |

| Acidity (pKa) | ~10.1 (Sulfonamide NH) | Deprotonates in strong base (NaOH, NaH) |

| Stability | Stable under standard conditions | Hygroscopic; avoid strong oxidizers |

Synthesis Protocol: The Schotten-Baumann Approach

The most robust synthesis involves the nucleophilic attack of ethanolamine on benzenesulfonyl chloride. While simple, temperature control is critical to prevent O-sulfonylation (formation of the sulfonate ester).

Reagents:

-

Benzenesulfonyl chloride (1.0 eq)

-

Ethanolamine (2.2 eq) or Ethanolamine (1.0 eq) + Et₃N (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Water (if using inorganic base)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with Ethanolamine (2.2 eq) and DCM (10 volumes). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add Benzenesulfonyl chloride (1.0 eq) diluted in DCM over 30 minutes. Critical: Maintain internal temperature < 5°C to favor N-sulfonylation over O-sulfonylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (50% EtOAc/Hexanes).

-

Workup:

-

Wash the organic layer with 1N HCl (to remove excess amine).

-

Wash with Brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification: Concentrate in vacuo. The product typically yields as a colorless viscous oil which may solidify. Recrystallization (if solid) can be performed from Toluene/Hexanes.

Expert Insight: Using excess ethanolamine acts as a self-scavenging base for the HCl byproduct. If cost is a factor, use 1.0 eq Ethanolamine and 1.2 eq NaOH in a biphasic water/DCM system (Schotten-Baumann conditions).

Reactivity Profile & Mechanistic Utility

The molecule possesses two distinct reactive handles:

-

The Hydroxyl Group (-OH): Nucleophilic; undergoes esterification, halogenation, or oxidation.

-

The Sulfonamide Nitrogen (-NH-): Acidic; undergoes N-alkylation or participates in hydrogen bonding.

Key Transformation: The Bensulide Pathway

The primary industrial application is the conversion to N-(2-chloroethyl)benzenesulfonamide , a precursor to the herbicide Bensulide.

Reaction:

This intermediate is then reacted with ammonium O,O-diisopropyl phosphorodithioate to yield Bensulide.

Visualizing the Pathway

The following diagram illustrates the synthesis and divergent downstream applications.

Caption: Divergent synthesis pathway starting from N-(2-hydroxyethyl)benzenesulfonamide to agrochemicals and heterocycles.

Applications in Drug Discovery & Materials

A. Medicinal Chemistry: The "Anchor" Strategy

Sulfonamides are a "privileged structure" in medicinal chemistry. This specific derivative is used to:

-

Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety (

) binds to the Zinc ion in the CA active site. The hydroxyethyl tail mimics endogenous substrates or acts as a linker to attach bulky hydrophobic groups that interact with the enzyme's selectivity pocket. -

Linker Chemistry: The hydroxyl group allows the attachment of fluorophores or biotin tags without disrupting the sulfonamide pharmacophore, creating probes for biological assays.

B. Polymer Science: Plasticizers

Sulfonamides are excellent plasticizers for polyamides and cellulosics. The hydroxyl group in this derivative increases compatibility with polar polymers (like nylon) via hydrogen bonding, reducing brittleness and lowering the glass transition temperature (

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Hinsberg Test Note: As a derivative of a primary amine, this compound is soluble in 10% NaOH . This property is often used to distinguish it from disubstituted sulfonamides (which are insoluble in base) during quality control.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.

References

-

Synthesis & Physical Data: Benzenesulfonamide Derivatives. PubChem Compound Summary for CID 10375558. National Center for Biotechnology Information (2025). Link(Note: Structural isomer used for property baseline).

-

Agrochemical Pathway (Bensulide): Bensulide Synthesis and Environmental Fate. University of Hertfordshire Pesticide Properties DataBase (PPDB). Link

-

Sulfonamide Reactivity: The Hinsberg Test: Reaction with Benzenesulfonyl Chloride. Chemistry LibreTexts. Link

-

Industrial Preparation: Process for the preparation of sulfonamide intermediates. Google Patents (General Sulfonamide Methodologies). Link

potential therapeutic applications of N-(2-hydroxyethyl)benzenesulfonamide

The following technical guide details the therapeutic architecture, synthetic utility, and pharmacological potential of N-(2-hydroxyethyl)benzenesulfonamide.

From Synthetic Scaffold to Bioactive Pharmacophore[1]

Executive Summary

N-(2-hydroxyethyl)benzenesulfonamide (CAS: 4837-38-1) serves as a critical privileged scaffold in medicinal chemistry.[1] While historically utilized as an intermediate for organophosphate agrochemicals (e.g., Bensulide), its modern utility lies in its role as a pharmacophore anchor for Carbonic Anhydrase (CA) inhibitors and a solubility-modulating linker in drug design. This guide analyzes its potential in oncology (hypoxia targeting), anti-inflammatory pathways, and its emerging utility in PROTAC (Proteolysis Targeting Chimera) linker chemistry.

Part 1: Chemical Profile & Pharmacophore Analysis[1]

The molecule consists of a lipophilic benzenesulfonyl core coupled to a hydrophilic ethanolamine tail.[1] This amphiphilic nature allows it to bridge the "solubility gap" often encountered in sulfonamide drug discovery.[1]

| Property | Value | Relevance to Drug Design |

| Molecular Weight | 201.24 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1] |

| LogP (Predicted) | ~0.4 - 0.8 | Ideal for oral bioavailability; high water solubility compared to aryl-sulfonamides.[1] |

| H-Bond Donors | 2 (-NH, -OH) | Critical for active site anchoring (e.g., Zn²⁺ coordination sphere).[1] |

| H-Bond Acceptors | 3 (-SO₂-, -OH) | Facilitates interaction with hydrophilic pockets in enzymes.[1] |

| pKa (Sulfonamide) | ~10.0 | N-substitution increases pKa, reducing ionization at physiological pH compared to primary sulfonamides.[1] |

Structural Utility: The "Tail" Approach

In the context of Carbonic Anhydrase (CA) inhibition , the primary sulfonamide moiety (-SO₂NH₂) typically binds the Zinc ion. However, N-substituted derivatives like N-(2-hydroxyethyl)benzenesulfonamide function differently.[1][2] They act as secondary binding motifs or prodrugs .[1]

-

Mechanism: The terminal hydroxyl group (-OH) allows for the attachment of "tail" moieties that reach the outer rim of the enzyme active site, conferring isoform selectivity (e.g., selectivity for tumor-associated CA IX over cytosolic CA II).

Part 2: Therapeutic Applications & Mechanisms[1]

1. Oncology: Hypoxia-Targeting Carbonic Anhydrase Inhibitors

Tumor hypoxia induces the overexpression of CA IX and XII.[1] N-(2-hydroxyethyl)benzenesulfonamide derivatives are investigated as inhibitors that disrupt pH regulation in cancer cells.[1]

-

Hypothesis: The hydroxyethyl chain mimics the hydrophilic nature of the active site entry, allowing the inhibitor to dock effectively.[1]

-

Derivatization: The free -OH group is esterified with bulky lipophilic groups to create "Dual-Tail" inhibitors that block the proton shuttle mechanism of CA IX.[1]

2. Anti-Inflammatory: COX-2/5-LOX Dual Inhibition

While classic sulfonamides (Celecoxib) target COX-2, N-substituted benzenesulfonamides have shown potential in reducing carrageenan-induced edema.[1]

-

Data Insight: Recent studies on benzenesulfonamide derivatives indicate inhibition rates of inflammation up to 94% , comparable to Indomethacin.[1]

-

Pathway: The sulfonamide core locks into the hydrophobic channel of COX-2, while the hydroxyethyl tail interacts with Arg120, stabilizing the binding complex.[1]

3. Neuroprotection & Glaucoma (Prodrug Strategy)

Water solubility is a major hurdle for ophthalmic drugs.

-

Application: N-(2-hydroxyethyl)benzenesulfonamide moieties are used to synthesize water-soluble prodrugs of intraocular pressure (IOP) lowering agents.[1]

-

Metabolism: In vivo, ocular esterases or amidases can cleave the N-substituent (if designed as a cleavable linker) or the molecule acts as a transporter substrate to penetrate the cornea.[1]

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates the "Tail Approach" mechanism where the scaffold bridges the Zinc active site and the hydrophilic outer rim of the enzyme.[1]

Caption: The scaffold acts as a bridge: The sulfonamide core orients towards the active site, while the hydroxyethyl tail anchors to the outer rim, conferring selectivity.

Part 4: Validated Synthetic Protocol

To utilize this molecule in research, high-purity synthesis is required to avoid contamination with bis-sulfonamides.[1]

Protocol: Nucleophilic Acyl Substitution

Objective: Synthesis of N-(2-hydroxyethyl)benzenesulfonamide with >98% purity.

-

Reagents:

-

Benzenesulfonyl chloride (1.0 eq)

-

Ethanolamine (2.2 eq) – Excess acts as base and nucleophile.

-

Dichloromethane (DCM) or THF (Solvent)

-

0.1M HCl (Quenching)

-

-

Step-by-Step Workflow:

-

Preparation: Dissolve Ethanolamine (2.2 eq) in DCM at 0°C under N₂ atmosphere.

-

Addition: Add Benzenesulfonyl chloride (1.0 eq) dropwise over 30 minutes. Critical: Maintain temp < 5°C to prevent O-sulfonation (side reaction).[1]

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.

-

Workup: Wash organic layer with 0.1M HCl (removes excess amine), then Brine.

-

Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (EtOAc/Hexane).

-

-

Quality Control (Self-Validation):

-

¹H NMR (DMSO-d₆): Look for triplet at δ ~4.7 ppm (-OH) and multiplet at δ ~2.8 ppm (-CH₂-N).[1]

-

Absence of Side Product: Check for O-sulfonylated ester peaks (shifted downfield).

-

Caption: Optimized synthetic route minimizing O-sulfonation side products via temperature control.

Part 5: Safety & Toxicology Profile

Warning: While the hydroxyethyl derivative is a pharmaceutical intermediate, structurally related N-butyl-benzenesulfonamides are neurotoxic plasticizers.[1]

-

Neurotoxicity: N-butyl derivatives cause CNS depression and tremors.[1] The N-hydroxyethyl group significantly alters the lipophilicity and blood-brain barrier (BBB) penetration, generally reducing neurotoxic potential compared to the butyl analogs, but caution is required.[1]

-

Sensitization: As with all sulfonamides, there is a risk of hypersensitivity (Stevens-Johnson Syndrome) in susceptible individuals.

-

Handling: Use nitrile gloves and fume hoods.[1] Avoid inhalation of dusts.[1]

References

-

National Institutes of Health (NIH) - PubChem. (2025). 4-(2-hydroxyethyl)benzenesulfonamide Compound Summary. Retrieved from [Link]

-

Lanxess. (2016). Safety Assessment: Benzenesulfonamide, N-butyl- (Plasticizer Toxicity Comparison).[1] Retrieved from [Link]

Sources

literature review of N-(2-hydroxyethyl)benzenesulfonamide synthesis

An In-depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of N-(2-hydroxyethyl)benzenesulfonamide

N-(2-hydroxyethyl)benzenesulfonamide is a bifunctional organic molecule featuring a benzenesulfonamide core and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in synthetic organic chemistry. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors[1]. The terminal hydroxyl group offers a reactive handle for further chemical modifications, such as esterification or etherification, allowing for its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure reproducible and high-yield outcomes.

Part 1: The Core Synthetic Strategy - Nucleophilic Attack on a Sulfonyl Chloride

The most direct and widely employed method for synthesizing N-(2-hydroxyethyl)benzenesulfonamide is the reaction between benzenesulfonyl chloride and ethanolamine (2-aminoethanol). This reaction is a classic example of sulfonamide bond formation, a cornerstone reaction in medicinal and materials chemistry.

The Reaction Mechanism: A Stepwise Perspective

The reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride. The primary amine of ethanolamine acts as the nucleophile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling a chloride ion, which is an excellent leaving group.

-

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and a salt byproduct (e.g., pyridinium hydrochloride or sodium chloride).

The diagram below illustrates this fundamental transformation.

Caption: Core reaction for N-(2-hydroxyethyl)benzenesulfonamide synthesis.

Causality Behind Experimental Choices

A successful synthesis hinges on the careful selection of reagents and conditions. Each choice is deliberate, aimed at maximizing yield and purity while ensuring a safe and controllable process.

-

Choice of Reagents :

-

Benzenesulfonyl Chloride : This is the "activated" form of benzenesulfonic acid, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack. It is a readily available and cost-effective starting material.

-

Ethanolamine : This molecule possesses two nucleophilic sites: the primary amine and the primary alcohol. The amine is significantly more nucleophilic than the alcohol, ensuring that the reaction occurs selectively at the nitrogen atom to form the desired sulfonamide rather than the sulfonate ester.

-

-

The Critical Role of the Base : The reaction liberates one equivalent of hydrochloric acid (HCl). Without a base to neutralize it, the HCl would protonate the starting ethanolamine, rendering it non-nucleophilic and halting the reaction. The choice of base is pivotal:

-

Aqueous Alkali (NaOH or KOH) : This method, known as the Schotten-Baumann condition, is robust and cost-effective. The reaction is run in a biphasic system (e.g., water and dichloromethane), where the base in the aqueous phase neutralizes the HCl as it forms. This is a classic approach for reactions with acid chlorides[2][3].

-

Tertiary Amines (Pyridine or Triethylamine) : In an anhydrous organic solvent, a tertiary amine can be used as an acid scavenger. Pyridine is often favored as it can also act as a catalyst. However, this requires a final aqueous wash step to remove the resulting ammonium salt.

-

-

Solvent Selection : The solvent must dissolve the reactants to facilitate their interaction.

-

For Schotten-Baumann conditions, a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether is ideal to dissolve the benzenesulfonyl chloride and the final product.

-

For anhydrous conditions with a tertiary amine base, a polar aprotic solvent like DCM or tetrahydrofuran (THF) is suitable.

-

-

Temperature Control : The reaction between an amine and a sulfonyl chloride is typically exothermic.

-

Initial Cooling (0-5 °C) : The reaction is almost always initiated at a reduced temperature (e.g., in an ice bath). This is crucial to control the reaction rate, prevent overheating, and minimize potential side reactions, such as the reaction of the product's hydroxyl group or hydrolysis of the sulfonyl chloride.

-

Warming to Room Temperature : After the initial addition, the reaction is often allowed to warm to ambient temperature to ensure it proceeds to completion[4].

-

Part 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N-(2-hydroxyethyl)benzenesulfonamide using Schotten-Baumann conditions, a reliable and scalable method.

Materials and Equipment

| Reagent/Equipment | Specification |

| Benzenesulfonyl chloride | >98% purity |

| Ethanolamine | >99% purity |

| Sodium Hydroxide (NaOH) | Pellets, >97% purity |

| Dichloromethane (DCM) | Reagent Grade |

| Hydrochloric Acid (HCl) | Concentrated (for work-up) |

| Sodium Sulfate (Na₂SO₄) | Anhydrous |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | - |

| Dropping funnel | - |

| Separatory funnel | - |

| Ice bath | - |

| Rotary evaporator | - |

Step-by-Step Synthesis Workflow

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve ethanolamine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Add dichloromethane to create a biphasic system.

-

Cooling : Place the flask in an ice-water bath and stir vigorously for 15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition : Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of dichloromethane and add it to a dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirring reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Work-up - Phase Separation : Transfer the mixture to a separatory funnel. Separate the organic layer (bottom, DCM) from the aqueous layer.

-

Work-up - Extraction : Extract the aqueous layer with a fresh portion of DCM (2x) to recover any dissolved product. Combine all organic layers.

-

Work-up - Washing : Wash the combined organic layers with 1 M HCl to remove any unreacted ethanolamine, followed by a wash with saturated sodium chloride (brine) solution.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification : The crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes).

The following diagram outlines the complete experimental workflow.

Caption: Experimental workflow for the synthesis and purification.

Part 3: Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized N-(2-hydroxyethyl)benzenesulfonamide.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃S | [5][6] |

| Molecular Weight | 201.24 g/mol | [6] |

| Monoisotopic Mass | 201.04596 Da | [5] |

| Appearance | White solid or oil | General Knowledge |

| Solubility | Soluble in methanol, DCM, ethyl acetate | [1] |

| Key IR Peaks (cm⁻¹) | ~3500 (O-H), ~3250 (N-H), ~1330 & ~1160 (S=O) | General Knowledge |

| ¹H NMR | Signals for aromatic, -CH₂-, -OH, and -NH protons | General Knowledge |

References

-

Brainly.in. (2022, March 25). What happens when reactions: a. N-ethylethanamine reacts with benzenesulphonyl chloride. b. Benzylchloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.

-

PubChem. (n.d.). N-(2-hydroxyethyl)benzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.

- Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.

-

Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]

-

Allen. (n.d.). Ethanamine reacts with benzenesulfonyl chloride to form N-ethylbenzenesulfonamide which is - insoluble in KOH. Retrieved from [Link]

-

Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

-

Vedantu. (n.d.). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Hydroxyethyl)benzenesulfonamide. Retrieved from [Link]

Sources

- 1. 苯磺酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. PubChemLite - N-(2-hydroxyethyl)benzenesulfonamide (C8H11NO3S) [pubchemlite.lcsb.uni.lu]

- 6. 59724-42-4|N-(2-Hydroxyethyl)benzenesulfonamide|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Reaction of N-(2-hydroxyethyl)benzenesulfonamide with Electrophiles

Introduction: The Versatility of a Bifunctional Building Block

N-(2-hydroxyethyl)benzenesulfonamide is a valuable bifunctional molecule in the fields of organic synthesis, medicinal chemistry, and drug development. Its structure incorporates both a primary alcohol and a sulfonamide moiety, presenting two distinct nucleophilic centers. This duality allows for selective reactions with a wide array of electrophiles, making it a versatile scaffold for the synthesis of diverse molecular architectures. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial, diuretic, and antitumor drugs.[1] The ability to selectively modify either the nitrogen of the sulfonamide or the oxygen of the hydroxyethyl side chain provides a powerful tool for structure-activity relationship (SAR) studies and the development of novel drug candidates.

This guide provides a comprehensive overview of the reactivity of N-(2-hydroxyethyl)benzenesulfonamide with various electrophiles. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations. By understanding the factors that control chemoselectivity, researchers can strategically design and execute syntheses to achieve their desired products with high efficiency and predictability.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃S | PubChem |

| Molecular Weight | 201.24 g/mol | PubChem |

| CAS Number | 59724-42-4 | [2] |

| Appearance | Solid | [2] |

O-Alkylation: Synthesis of N-(2-Alkoxyethyl)benzenesulfonamides

The hydroxyl group of N-(2-hydroxyethyl)benzenesulfonamide can undergo O-alkylation to form the corresponding ethers. This transformation is typically achieved via a Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide or sulfonate.[3]

Mechanistic Considerations and Chemoselectivity

The key to successful O-alkylation lies in achieving selectivity over N-alkylation. The sulfonamide nitrogen is also nucleophilic, particularly after deprotonation. The outcome of the reaction is influenced by several factors:

-

Basicity and Nucleophilicity: While the alkoxide is a strong nucleophile, the deprotonated sulfonamide can also react with the electrophile. The relative acidity of the alcohol and the sulfonamide protons plays a crucial role.

-

Choice of Base: A strong, non-nucleophilic base is preferred to deprotonate the hydroxyl group without competing in the alkylation reaction. Sodium hydride (NaH) is a common choice.

-

Electrophile Hardness (HSAB Theory): According to Pearson's Hard-Soft Acid-Base (HSAB) theory, hard nucleophiles (like the alkoxide oxygen) prefer to react with hard electrophiles, while soft nucleophiles (like the sulfonamide nitrogen) prefer soft electrophiles. Alkyl halides with "harder" leaving groups (e.g., tosylates) may favor O-alkylation, whereas those with "softer" leaving groups (e.g., iodides) might lead to more N-alkylation.[4]

-

Steric Hindrance: The steric bulk of the alkylating agent can influence the site of attack. Bulky electrophiles may favor reaction at the less sterically hindered oxygen atom.[5]

Sources

- 1. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-(2-hydroxyethyl)benzenesulfonamide as a Bifunctional Linker Scaffold

[1]

Executive Summary & Mechanism of Action

N-(2-hydroxyethyl)benzenesulfonamide (CAS: 829-71-0) acts as a robust heterobifunctional linker precursor .[1][2] Unlike standard PEG or alkyl spacers, this molecule incorporates a sulfonamide moiety (

-

Bio-isosteric Stability: The sulfonamide bond is highly resistant to proteolytic cleavage and hydrolysis compared to amides or esters, ensuring the linker remains intact during systemic circulation.[1][2]

-

Solubility Enhancement: The polar nature of the sulfonamide group (

-bond donor/acceptor) helps offset the hydrophobicity of cytotoxic payloads.[1][2] -

Dual Reactivity Handles:

-

Site A (Primary Alcohol): A nucleophilic handle ready for activation (e.g., to NHS carbonate, tosylate, or aldehyde) to conjugate with amine- or thiol-bearing biomolecules.[1]

-

Site B (Sulfonamide Nitrogen): An acidic proton (

) allowing for site-specific

-

Chemical Structure & Reactivity Logic[1][2]

The molecule operates as a bridge.[1][2] The aromatic ring provides structural rigidity, while the hydroxyethyl arm provides a short, flexible spacer.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways for utilizing this linker.

Caption: Divergent synthetic pathways for N-(2-hydroxyethyl)benzenesulfonamide. Path A targets the hydroxyl group for amine conjugation; Path B utilizes the sulfonamide nitrogen for scaffold extension.

Experimental Protocols

Protocol A: Activation of Hydroxyl Group to NHS Carbonate

Purpose: To convert the inert primary alcohol into an active N-hydroxysuccinimidyl (NHS) carbonate, enabling rapid reaction with amine-containing payloads (e.g., Lysine residues on antibodies) under physiological conditions.

Reagents Required:

-

N-(2-hydroxyethyl)benzenesulfonamide (Starting Material)[1][3][4]

-

N,N'-Disuccinimidyl carbonate (DSC)[1]

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Acetonitrile (MeCN) or DMF[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent (eq.) of N-(2-hydroxyethyl)benzenesulfonamide in anhydrous MeCN (concentration ~0.1 M).

-

Activation: Add 1.5 eq. of DSC to the solution.

-

Catalysis: Dropwise add 2.0 eq. of TEA. The reaction mixture should be stirred under nitrogen at Room Temperature (RT) for 4–6 hours.

-

Purification: Evaporate solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with 0.1 M HCl (cold) to remove excess base, followed by brine. Dry over

.[1][2][5] -

Storage: The resulting Sulfonamide-NHS Carbonate is moisture-sensitive.[1][2] Store at -20°C under argon.

Bioconjugation Step (Protein Coupling):

-

Add the activated linker (dissolved in DMSO, <10% v/v final) to the protein solution (10–20 molar excess).

-

Incubate for 1 hour at RT.

-

Purify via Size Exclusion Chromatography (SEC) or Dialysis.[1][2]

Protocol B: N-Alkylation via Mitsunobu Reaction

Purpose: To attach a hydrophobic drug or targeting moiety to the sulfonamide nitrogen, creating a stable tertiary sulfonamide linkage while leaving the alcohol free (or pre-protected) for further conjugation.

Reagents Required:

-

Target Alcohol (

, e.g., a drug derivative with a hydroxyl group) -

Triphenylphosphine (

)[1] -

Diisopropyl azodicarboxylate (DIAD)[2]

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq. of N-(2-hydroxyethyl)benzenesulfonamide and 1.1 eq. of the Target Alcohol (

) in anhydrous THF. -

Phosphine Addition: Add 1.2 eq. of

and stir until dissolved. -

Coupling: Cool the reaction to 0°C. Add 1.2 eq. of DIAD dropwise over 10 minutes.

-

Mechanistic Note: The sulfonamide NH is sufficiently acidic to be deprotonated by the betaine intermediate formed by

, facilitating attack on the activated Target Alcohol.

-

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Workup: Concentrate solvent. Purify via flash column chromatography (typically Hexane/EtOAc gradient).[1][2][5]

-

Result: A tertiary sulfonamide (

).[1][2] The primary alcohol on the ethyl chain usually remains unreacted if the Target Alcohol is secondary/sterically hindered, or if stoichiometry is strictly controlled. Ideally, protect the primary alcohol with TBDMS before this step if the Target Alcohol is also primary.

-

Comparative Data: Sulfonamide Linkers vs. Standard Linkers[1][2]

The following table highlights why a researcher would choose this scaffold over conventional linkers like PEG or Alkyl chains.

| Feature | N-(2-hydroxyethyl)benzenesulfonamide | PEG Spacer (e.g., PEG4) | Alkyl Chain (e.g., C6) |

| Hydrophilicity | High (Sulfonamide H-bonding) | High | Low (Hydrophobic) |

| Plasma Stability | Excellent (Resistant to esterases) | Good | High |

| Rigidity | Moderate (Phenyl ring anchor) | Low (Floppy) | Moderate |

| Immunogenicity | Low (Small molecule) | Potential (anti-PEG antibodies) | Low |

| Synthetic Versatility | Bifunctional (NH and OH handles) | Bifunctional (OH/COOH) | Bifunctional |

Critical Considerations & Troubleshooting

Regioselectivity (OH vs NH)

-

Challenge: When activating the alcohol (Protocol A), the sulfonamide NH is nucleophilic enough to react with strong electrophiles, potentially causing self-polymerization or side reactions.

-

Solution: If using highly reactive acyl chlorides, protect the NH (e.g., with a Boc group, though difficult to remove from sulfonamides) or ensure the NH is already alkylated (Protocol B) before activating the alcohol.[1][2] For NHS carbonate formation (Protocol A), the reaction is generally selective for the alcohol over the sulfonamide nitrogen under mild basic conditions.

Solubility

-

Observation: The linker itself is moderately soluble in water, but once conjugated to a hydrophobic drug, the complex may precipitate.

-

Mitigation: Maintain at least 5-10% DMSO/DMAc during the conjugation reaction.[1][2]

Carbonic Anhydrase Binding[2]

-

Biological Artifact: Unsubstituted benzenesulfonamides are potent inhibitors of Carbonic Anhydrase (CA).[1][2]

-

Implication: If the phenyl ring remains unsubstituted in the final conjugate, it may target CA-expressing cells (e.g., RBCs).

-

Control: This can be a feature (targeting CAIX in tumors) or a bug.[1][2] To avoid off-target binding, ensure the phenyl ring is substituted or the sulfonamide nitrogen is derivatized (tertiary sulfonamides generally lose CA affinity).

References

-

Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques. 3rd Edition. Academic Press.[1][2] (The definitive guide on hydroxyl activation and NHS chemistry).

-

Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] (Details the pharmacophore properties of benzenesulfonamides).

-

Winum, J. Y., et al. (2005).[1][2] Sulfonamides as Carbonic Anhydrase Inhibitors: From the classical inhibitors to the new generation. Medicinal Chemistry Reviews. (Discusses N-substituted sulfonamide synthesis).

-

PubChem. (2025).[1][2] Compound Summary for CID 10375558: N-(2-hydroxyethyl)benzenesulfonamide.[1][2][4] National Library of Medicine.[1][2]

-

Katritzky, A. R., et al. (2004).[1][2] Synthesis of sulfonamides. Chemical Reviews, 104(1), 1-52.[1][2] (Comprehensive review on sulfonamide bond formation and reactivity).

Sources

- 1. N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide | C8H10N2O5S | CID 22733781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Hydroxyethyl)benzenesulfonamide | C8H11NO3S | CID 10375558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2-hydroxyethyl)benzenesulfonamide | 59724-42-4 [amp.chemicalbook.com]

- 4. PubChemLite - N-(2-hydroxyethyl)benzenesulfonamide (C8H11NO3S) [pubchemlite.lcsb.uni.lu]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

Application Note: Chemoselective Hydroxyl Protection Strategies for N-(2-hydroxyethyl)benzenesulfonamide

This Application Note is structured to provide a strategic, mechanistic, and practical guide for the selective protection of the hydroxyl group in N-(2-hydroxyethyl)benzenesulfonamide.

Executive Summary & Strategic Analysis

The molecule N-(2-hydroxyethyl)benzenesulfonamide (1 ) presents a classic chemoselectivity challenge in medicinal chemistry: distinguishing between a primary alcohol and a secondary sulfonamide.

The Chemoselectivity Paradox

The reactivity profile of 1 is defined by the competing nucleophilicity and acidity of its two functional groups:

-

Primary Hydroxyl (-OH):

. Nucleophilic (neutral), susceptible to oxidation and acylation. -

Sulfonamide (-NH-SO

-):

The "Trap": Standard alkylation conditions (e.g., NaH, Benzyl Bromide) will deprotonate the sulfonamide nitrogen first (

The Solution: To selectively protect the hydroxyl group, we must utilize conditions that either:

-

Operate under acid catalysis (where the sulfonamide remains neutral and non-nucleophilic).

-

Utilize mild bases insufficient to deprotonate the sulfonamide but sufficient to promote silylation.

This guide details three validated protocols: Silylation (TBS) , Acetalization (THP) , and Acid-Catalyzed Benzylation .

Decision Framework & Signaling Pathways

The following decision tree illustrates the logic for selecting the appropriate protecting group based on downstream chemistry requirements.

Figure 1: Strategic decision tree for selecting hydroxyl protecting groups based on chemical compatibility.

Detailed Experimental Protocols

Protocol A: Silyl Protection (TBS Ether)

Best For: General intermediate handling, base stability, and ease of removal.

Mechanism: The imidazole acts as a nucleophilic catalyst and mild base. It is not strong enough to deprotonate the sulfonamide (

Materials:

-

N-(2-hydroxyethyl)benzenesulfonamide (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and cool under

. Add the sulfonamide substrate and dissolve in anhydrous DMF (0.5 M concentration). -

Activation: Add imidazole (2.5 equiv) in one portion. Stir for 5 minutes. Note: The solution remains homogeneous.

-

Addition: Add TBSCl (1.2 equiv) portion-wise over 10 minutes at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–12 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The product (

) is less polar than the starting material (

-

-

Workup: Dilute with Et

O. Wash sequentially with water (3x), saturated NaHCO-

Why Water Washes? DMF is miscible with water; thorough washing prevents DMF carryover which complicates chromatography.

-

-

Purification: Dry over MgSO

, concentrate, and purify via flash chromatography (SiO

Self-Validating Check:

-

1H NMR: Look for the disappearance of the broad -OH singlet and the appearance of the TBS doublet (Si-CH

at

Protocol B: Acetal Protection (THP Ether)

Best For: Economy, robustness in basic media, and avoiding silyl-fluoride sensitivity. Mechanism: Acid-catalyzed addition of the alcohol to the enol ether (dihydropyran). The sulfonamide is stable to the catalytic acid (PPTS) used.

Materials:

-

Substrate (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Dissolve the sulfonamide in anhydrous DCM (0.2 M) at room temperature.

-

Catalysis: Add PPTS (10 mol%).

-

Addition: Add DHP (1.5 equiv) dropwise.

-

Reaction: Stir at room temperature for 4–6 hours.

-

Quench: Add saturated NaHCO

solution to neutralize the acid catalyst. -

Workup: Extract with DCM, wash with brine, dry over Na

SO -

Purification: Flash chromatography (neutralized silica, 1% Et

N in eluent recommended to prevent acetal hydrolysis on the column).

Self-Validating Check:

-

Stereochemistry: The THP group introduces a chiral center, often resulting in diastereomers.[2] Expect complex splitting or dual peaks in the NMR for the acetal proton (

4.5–4.8 ppm).

Protocol C: "Inverted" Benzylation (Acid-Catalyzed)

Best For: Creating a permanent, robust ether linkage without alkylating the nitrogen. Critical Insight: Traditional Williamson ether synthesis (NaH/BnBr) fails here because it targets the sulfonamide nitrogen. Instead, use Benzyl Trichloroacetimidate under acidic conditions.

Materials:

-

Substrate (1.0 equiv)

-

Benzyl 2,2,2-trichloroacetimidate (1.2 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (Catalytic, 0.05 equiv) or TMSOTf

-

DCM/Cyclohexane (2:1 mixture)

Step-by-Step Methodology:

-

Setup: Dissolve substrate and Benzyl trichloroacetimidate in DCM/Cyclohexane (0.1 M) under

. -

Initiation: Cool to 0°C. Add TfOH (catalytic amount) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT. The trichloroacetamide byproduct will often precipitate.

-

Workup: Filter off the solid byproduct. Wash the filtrate with saturated NaHCO

. -

Purification: Flash chromatography.

Quantitative Comparison of Strategies

| Feature | TBS Ether (Protocol A) | THP Ether (Protocol B) | Benzyl Ether (Protocol C) |

| Reagents | TBSCl / Imidazole | DHP / PPTS | Bn-Imidate / TfOH |

| Mechanism | Nucleophilic Subst.[3] | Electrophilic Addn. | S |

| N-Selectivity | High (Mild Base) | High (Acid Cat.) | High (Acid Cat.)[4] |